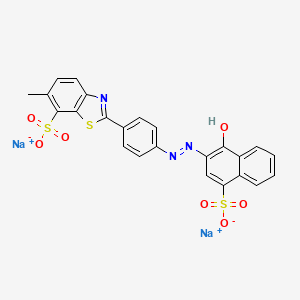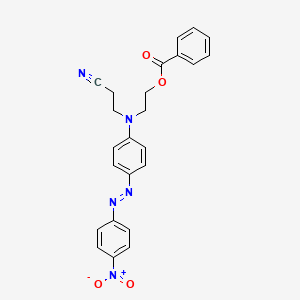![molecular formula C27H35N5O4 B1345995 5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine CAS No. 88969-31-7](/img/structure/B1345995.png)
5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the molecule .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, etc .科学的研究の応用
Synthesis and Antibacterial Evaluation
Research involving the synthesis and characterization of new oxindoles and spiro-oxindoles derivatives, including compounds similar to the one of interest, has demonstrated potential antibacterial applications. These compounds were synthesized via reactions involving malononitrile and various catalytic processes, highlighting their potential in developing novel antibacterial agents (Hassan & Hassane, 2019).
Advanced Synthetic Techniques
The development of efficient synthetic routes for producing complex pyrrole and pyridine derivatives showcases the importance of such compounds in medicinal chemistry and material science. Research indicates that these compounds can be synthesized through reactions involving ethyl 2-chloroacetoacetate and cyanoacetamide, demonstrating the flexibility and diversity of synthetic chemistry in accessing novel structures (Dawadi & Lugtenburg, 2011).
Cardiotonic Activity
The synthesis of pyridinecarboxylic acids and their esters, which share functional groups with the compound , has been explored for their potential cardiotonic activity. This research signifies the exploration of such compounds in developing therapeutics targeting cardiovascular diseases (Mosti et al., 1992).
Dyeing Performance on Fabrics
Compounds with similar cyanopyridine structures have been synthesized and evaluated for their application as disperse dyes on polyester and nylon fabrics, demonstrating the compound's potential utility in textile dyeing processes. The metal complexation of these dyes was studied, indicating good fastness properties and a range of achievable colors (Abolude et al., 2021).
Antimicrobial and Anticancer Properties
Novel biologically active disperse dyes derived from structures akin to the compound of interest have been synthesized, highlighting their potential antimicrobial and anticancer activities. These studies provide a foundation for the development of therapeutic agents based on complex pyridine derivatives (Ashkar et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
88969-31-7 |
|---|---|
分子式 |
C27H35N5O4 |
分子量 |
493.6 g/mol |
IUPAC名 |
5-[(E,3Z)-3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C21H20N4O4.C6H15N/c1-5-24-18(26)14(12(3)16(10-22)20(24)28)8-7-9-15-13(4)17(11-23)21(29)25(6-2)19(15)27;1-4-7(5-2)6-3/h7-9,26H,5-6H2,1-4H3;4-6H2,1-3H3/b8-7+,15-9-; |
InChIキー |
DUMMGUQUIPPFSU-MMORCTDGSA-N |
異性体SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)/C=C/C=C\2/C(=C(C(=O)N(C2=O)CC)C#N)C)O.CCN(CC)CC |
SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)C=CC=C2C(=C(C(=O)N(C2=O)CC)C#N)C)O.CCN(CC)CC |
正規SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)C=CC=C2C(=C(C(=O)N(C2=O)CC)C#N)C)O.CCN(CC)CC |
| 88969-31-7 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)










